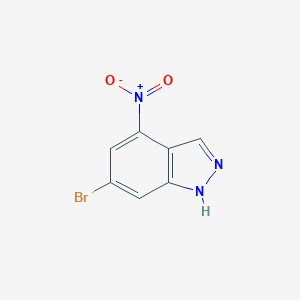

6-Bromo-4-nitro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-4-1-6-5(3-9-10-6)7(2-4)11(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEMYGJJCOXPSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646134 | |

| Record name | 6-Bromo-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-46-7 | |

| Record name | 6-Bromo-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-4-nitro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-4-nitro-1H-indazole: Physicochemical Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-nitro-1H-indazole is a substituted indazole that serves as a key building block in the synthesis of a variety of biologically active molecules. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds developed as kinase inhibitors for therapeutic applications, particularly in oncology.[1][2][3] The strategic placement of the bromo and nitro functional groups on the indazole core provides versatile handles for further chemical modifications, making it a valuable intermediate in drug discovery and development.[1] This technical guide provides a comprehensive overview of the physicochemical properties, detailed synthetic protocols, and potential biological relevance of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₄BrN₃O₂ | [4][5] |

| Molecular Weight | 242.03 g/mol | [4][5] |

| CAS Number | 885518-46-7 | [4][6] |

| Appearance | Powder, solid | [7] |

| Melting Point | Not available (related compound 6-Bromo-1H-indazole: 180-186 °C) | [8] |

| Boiling Point | Not available | |

| Solubility | Generally soluble in organic solvents such as DMSO, DMF, and methanol.[1] | |

| pKa | Not available | |

| LogP (calculated) | Not available (related isomer 6-bromo-5-nitro-1H-indazole: 2.1) |

Synthesis of this compound

The primary synthetic route to this compound is through the regioselective nitration of 6-bromo-1H-indazole. The following protocol is a common method used for this transformation.

Experimental Protocol: Nitration of 6-bromo-1H-indazole

Objective: To synthesize this compound via electrophilic nitration.

Materials:

-

6-bromo-1-methyl-1H-indazole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Crushed Ice

-

Water

-

Ethanol (for recrystallization, if necessary)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromo-1-methyl-1H-indazole in a minimal amount of concentrated sulfuric acid. The dissolution should be performed in an ice bath to control the temperature.

-

Cooling: Cool the resulting solution to 0-5 °C using an ice-salt bath.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should also be pre-cooled to 0-5 °C.

-

Nitration: Slowly add the cold nitrating mixture dropwise to the solution of 6-bromo-1-methyl-1H-indazole from the dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

-

Precipitation and Filtration: A precipitate of this compound should form. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid thoroughly with cold water until the filtrate is neutral to pH paper. A final wash with a small amount of cold ethanol can also be performed.

-

Drying: Dry the purified product under vacuum to obtain 6-bromo-1-methyl-4-nitro-1H-indazole as a pale yellow solid.[9]

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.[9]

Analytical Characterization

The structural confirmation and purity assessment of this compound and its derivatives are typically performed using standard analytical techniques.

Experimental Protocols for Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-20 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into a mass spectrometer (e.g., ESI-TOF or Quadrupole) via direct infusion or coupled with a liquid chromatography system.

-

Analysis: Determine the molecular weight by observing the molecular ion peak and confirm the presence of bromine by the characteristic isotopic pattern.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.

-

Instrumentation: Use an HPLC system with a suitable column (e.g., C18) and a UV detector.

-

Analysis: Develop a suitable gradient or isocratic method to separate the main compound from any impurities and determine the purity by calculating the area percentage of the peaks.

-

Biological Activity and Signaling Pathways

While direct biological data for this compound is limited, the indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[1][2][3] Derivatives of 6-bromo-1H-indazole have shown significant activity as inhibitors of various protein kinases implicated in cancer, such as Polo-like kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11]

The 4-nitro group in this compound can be readily reduced to a 4-amino group, providing a key site for further functionalization to interact with the active site of target kinases.[9] The 6-bromo position offers another site for modification, often through cross-coupling reactions, to explore different regions of the kinase binding pocket.

Potential Signaling Pathway Involvement: PLK4

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication and is a key regulator of the cell cycle. Overexpression of PLK4 is observed in several types of cancer, making it an attractive target for anti-cancer drug development.[11] Indazole-based compounds have been identified as potent inhibitors of PLK4.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the field of medicinal chemistry. Its versatile structure allows for the generation of diverse libraries of compounds for drug discovery, particularly in the area of kinase inhibition for cancer therapy. This technical guide provides a foundational understanding of its physicochemical properties, a reliable synthetic protocol, and insights into its potential biological applications, serving as a valuable resource for researchers in the pharmaceutical sciences. Further investigation into the direct biological activity of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Indazole Derivatives [bldpharm.com]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 5. SDS of 6-Bromo-4-fluoro-1H-indazole, Safety Data Sheets, CAS 885520-23-0 - chemBlink [ww.chemblink.com]

- 6. guidechem.com [guidechem.com]

- 7. m.indiamart.com [m.indiamart.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents | Semantic Scholar [semanticscholar.org]

- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

6-Bromo-4-nitro-1H-indazole molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic methodologies for 6-Bromo-4-nitro-1H-indazole. This compound is a substituted indazole, a class of heterocyclic molecules of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.

Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . The molecular structure consists of a bicyclic system where a pyrazole ring is fused to a benzene ring. A bromine atom is substituted at position 6 of the benzene ring, and a nitro group is at position 4.

The structure is confirmed by its Chemical Abstracts Service (CAS) number: 885518-46-7 .[1]

Molecular Structure Diagram

The following diagram illustrates the two-dimensional structure of this compound.

References

Spectroscopic and Spectrometric Analysis of 6-Bromo-4-nitro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 6-Bromo-4-nitro-1H-indazole. This document is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. The guide outlines the structural characterization of the compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols and a visual workflow for the analytical process.

Spectroscopic and Spectrometric Data Summary

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The quantitative data from these analyses are presented in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | N1-H |

| ~8.60 | s | 1H | H-5 |

| ~8.40 | s | 1H | H-3 |

| ~8.00 | s | 1H | H-7 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~142.0 | C-7a |

| ~140.0 | C-4 |

| ~135.0 | C-3 |

| ~125.0 | C-5 |

| ~120.0 | C-6 |

| ~115.0 | C-7 |

| ~110.0 | C-3a |

Note: The ¹³C NMR data is predicted based on structure-property relationships and comparison with related nitro- and bromo-substituted indazoles.

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Medium | N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1610-1590 | Medium-Weak | C=C aromatic ring stretch |

| 1550-1530 | Strong | Asymmetric NO₂ stretch |

| 1490-1460 | Strong | C=N aromatic ring stretch |

| 1350-1330 | Strong | Symmetric NO₂ stretch |

| 1100-1000 | Strong | C-N stretch |

| 850-750 | Strong | C-H out-of-plane bend |

| 700-600 | Medium | C-Br stretch |

Note: This IR data is predicted based on characteristic absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 241.95596 | [M+H]⁺ | Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine. |

| 263.93790 | [M+Na]⁺ | Sodium adduct. |

Note: This data is predicted.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic and spectrometric data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-20 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum.

-

For ¹³C NMR, a larger sample amount (20-50 mg) and a greater number of scans may be necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the background spectrum of the empty ATR crystal.

-

Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in the positive ion mode over a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-500).

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis.

Solubility profile of 6-Bromo-4-nitro-1H-indazole in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility of 6-Bromo-4-nitro-1H-indazole in common laboratory solvents. Due to the limited availability of specific experimental data for this compound, this document outlines a predictive solubility profile based on the general characteristics of substituted indazoles and provides detailed experimental protocols for its quantitative determination. This guide is intended to be a valuable resource for researchers in chemistry and drug development, offering a foundational understanding for handling this compound in a laboratory setting.

Predicted Solubility Profile

Indazole derivatives are generally known to be soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] The solubility in polar protic solvents like alcohols is expected to be moderate, while solubility in nonpolar solvents is likely to be low.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions and potential for hydrogen bonding. DMSO is a powerful solvent for a wide range of organic compounds.[2] |

| Dimethylformamide (DMF) | High | Similar to DMSO, its strong polar nature effectively solvates polar functional groups. | |

| Acetonitrile (ACN) | Moderate | A less polar aprotic solvent compared to DMSO and DMF, but should still offer moderate solubility. | |

| Polar Protic | Methanol (MeOH) | Moderate | Capable of hydrogen bonding, which should facilitate the dissolution of the indazole ring and nitro group. |

| Ethanol (EtOH) | Moderate | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. | |

| Water | Low to Insoluble | The presence of the nonpolar bromo-aromatic core is expected to significantly limit solubility in water, despite the presence of polar functional groups. | |

| Nonpolar | Dichloromethane (DCM) | Low to Moderate | Its moderate polarity may provide a balance for dissolving a molecule with both polar and nonpolar characteristics. |

| Ethyl Acetate | Low to Moderate | A moderately polar solvent that may offer some solubility. | |

| Toluene | Low | Pi-pi stacking interactions between the aromatic rings of the compound and toluene may contribute to a small degree of solubility. | |

| Hexane/Heptane | Insoluble | The significant polarity of this compound is unlikely to be overcome by the weak van der Waals forces of nonpolar aliphatic solvents. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and accurate solubility data, the isothermal shake-flask method is a widely accepted and recommended technique.[3] This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

-

Volumetric flasks and pipettes

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of the compound in the solvent by comparing the analytical response of the sample to the calibration curve, taking into account the dilution factor.

-

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the likely solubility characteristics of this compound and a robust experimental framework for its quantitative measurement. Researchers are encouraged to use this information as a starting point for their work with this compound.

References

The Strategic Role of 6-Bromo-4-nitro-1H-indazole in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds. Its structural resemblance to purine enables indazole-based molecules to effectively interact with a wide array of biological targets, most notably protein kinases. Among the various substituted indazoles, 6-Bromo-4-nitro-1H-indazole has emerged as a critical and versatile synthetic intermediate. Its strategic substitution pattern provides a robust platform for the synthesis of complex molecules, particularly in the development of targeted therapies for oncology. This technical guide delves into the pivotal role of this compound, offering insights into its synthetic utility, detailed experimental protocols, and its application in the creation of potent kinase inhibitors.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrN₃O₂ | [1] |

| Molecular Weight | 242.03 g/mol | [1] |

| CAS Number | 885518-46-7 | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 180-185°C | [3] |

| Solubility | Soluble in DMSO, DMF; slightly soluble in methanol | [3] |

Synthetic Utility and Key Reactions

This compound serves as a key starting material for a variety of chemical transformations, primarily enabling the synthesis of highly functionalized indazole derivatives. The bromine atom at the 6-position and the nitro group at the 4-position are key handles for synthetic manipulation.

A common synthetic pathway involves the initial N-methylation of the indazole ring, followed by the reduction of the nitro group to an amine. This resultant 6-bromo-1-methyl-1H-indazol-4-amine is a crucial intermediate for the development of kinase inhibitors.

Experimental Protocols

1. N-Methylation of this compound

This procedure outlines the regioselective methylation at the N1 position of the indazole ring.

-

Reaction: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, a solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes. Iodomethane (1.5 equivalents) is then added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Workup: The reaction is carefully quenched by the slow addition of water at 0 °C. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated under reduced pressure.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

2. Reduction of the Nitro Group

This protocol describes the conversion of the 4-nitro group to a 4-amino group.

-

Reaction: To a stirred solution of 6-bromo-1-methyl-4-nitro-1H-indazole (1.0 equivalent) in a mixture of ethanol and water, iron powder (5.0 equivalents) and ammonium chloride (4.0 equivalents) are added. The reaction mixture is heated to reflux (approximately 80-90 °C) and maintained for 2-4 hours.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite. The celite pad is washed with ethanol. The filtrate is concentrated under reduced pressure to remove the ethanol.

-

Monitoring: The reaction progress is monitored by TLC.

Another established method for the reduction of the nitro group utilizes tin(II) chloride.

-

Reaction: In a round-bottom flask, this compound (10 mmol) and tin(II) chloride dihydrate (50 mmol) are suspended in ethanol (50 mL). Concentrated hydrochloric acid (20 mL) is added, and the mixture is stirred at room temperature before being heated to 60-70°C for 2-3 hours.[4]

-

Workup: The mixture is cooled in an ice bath and carefully neutralized with a concentrated sodium hydroxide solution to a basic pH (>8). The product is then extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4]

-

Monitoring: Reaction progress is monitored by TLC until the starting material is consumed.[4]

Application in Kinase Inhibitor Synthesis

The indazole core is a bioisostere of the purine ring in ATP, allowing it to act as a competitive inhibitor at the ATP-binding site of kinases.[5][6] The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of the kinase, a key determinant of binding affinity.[5] Derivatives of this compound have shown significant inhibitory activity against several key kinases implicated in cancer.

Key Kinase Targets

-

Polo-like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, and its overexpression is a hallmark of many cancers. This makes it an attractive target for anticancer drug development. Several potent PLK4 inhibitors have been synthesized using indazole scaffolds derived from 6-bromo-1H-indazole.[7]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, a critical process for tumor growth and metastasis. Axitinib, a pan-VEGFR inhibitor that also shows activity against PLK4, is based on an indazole core.[7]

-

Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. 1H-indazole-based derivatives have been developed as inhibitors of FGFR kinases.[8]

Structure-Activity Relationship (SAR)

The strategic placement of substituents on the indazole ring, facilitated by starting with this compound, is crucial for achieving high potency and selectivity.

-

6-Bromo Position: The bromine atom is amenable to various cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of diverse functionalities that can explore the solvent-exposed regions of the ATP-binding pocket.[5][9]

-

4-Amino Position: The amino group, obtained from the reduction of the nitro group, can be further functionalized to establish critical interactions within the kinase active site, thereby enhancing both potency and selectivity.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes is essential for a deeper understanding. The following diagrams illustrate a simplified signaling pathway and a general experimental workflow for kinase inhibitor discovery.

Caption: Simplified PLK4 signaling pathway and the inhibitory action of indazole-based compounds.

Caption: General experimental workflow for the discovery of kinase inhibitors starting from this compound.

Quantitative Data on Derived Inhibitors

The following table summarizes the biological activity of representative kinase inhibitors derived from or structurally related to the indazole scaffold.

| Compound | Target Kinase | IC₅₀ (nM) | Cell-based Activity (Cell Line) | IC₅₀ (µM) | Reference |

| K17 | PLK4 | 0.3 | - | - | [7] |

| K22 | PLK4 | 0.1 | MCF-7 | 1.3 | [7] |

| CFI-400437 | PLK4 | 0.6 | - | - | [7] |

| CFI-400945 | PLK4 | 2.8 | - | - | [7] |

| Axitinib | VEGFR (pan), PLK4 | 6.5 (PLK4) | - | - | [7] |

| VX680 | Aurora Kinases, PLK4 | 7.66 (Ki) | - | - | [7] |

| Compound 106 | FGFR1, FGFR2, FGFR3 | 2000, 800, 4500 | - | - | [8] |

| Compound 109 | EGFR T790M, EGFR | 5.3, 8.3 | H1975, PC9, HCC827, H3255 | Potent antiproliferative effects | [8] |

Conclusion

This compound is a cornerstone synthetic intermediate in the field of drug discovery, particularly for the development of novel kinase inhibitors. Its well-defined reactivity and strategic substitution pattern provide medicinal chemists with a powerful tool to generate diverse libraries of compounds for biological screening. The successful application of this intermediate in the synthesis of potent inhibitors against critical cancer targets like PLK4 and VEGFR underscores its immense value. This guide provides a comprehensive overview for researchers, empowering them to leverage the full potential of this compound in their pursuit of innovative therapeutics.

References

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 2. 885518-46-7 | this compound | Bromides | Ambeed.com [ambeed.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Pharmacological Potential of 6-Bromo-4-nitro-1H-indazole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its derivatives have garnered significant attention for their broad therapeutic potential, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory and enzyme inhibition.[1][4][5] This technical guide focuses on the prospective biological activities of a specific subclass: 6-Bromo-4-nitro-1H-indazole derivatives. While direct studies on this exact scaffold are nascent, this document extrapolates potential activities based on extensive research into structurally related bromo- and nitro-indazole compounds, providing a foundational resource for future research and development.

Potential Biological Activities

The introduction of bromo and nitro groups to the indazole core can significantly modulate its pharmacological profile. The bromine atom at the 6-position can serve as a versatile synthetic handle for creating diverse compound libraries, particularly through cross-coupling reactions, while also potentially enhancing binding interactions with biological targets.[2] The nitro group, depending on its position, can influence the electronic properties of the molecule and is a key feature in several bioactive compounds.[6]

Anticancer Activity

Indazole derivatives are well-established as potent anticancer agents, with several compounds approved for clinical use (e.g., Pazopanib, Axitinib).[7][8] The anticancer potential of 6-bromo-1H-indazole derivatives has been a particular focus of research.[7][9] These compounds often exert their effects through the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[10][11]

Derivatives of 6-bromo-1H-indazole have been explored as inhibitors of various kinases, including Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, and the PI3K/AKT/mTOR pathway, a critical driver of tumorigenesis.[2][11] The cytotoxic effects are often evaluated against a panel of human cancer cell lines.

Table 1: Representative Anticancer Activity of Indazole Derivatives

| Compound Class | Target Cell Line | Activity Metric | Value | Reference |

| Indazole Derivative (2f) | 4T1 (Breast Cancer) | IC50 | 0.23 µM | [8] |

| Indazole Derivative (2f) | A549 (Lung Cancer) | IC50 | 1.15 µM | [8] |

| 1H-indazole-3-amine (6o) | K562 (Leukemia) | IC50 | 5.15 µM | [12] |

| 1H-indazole-3-amine (5k) | Hep-G2 (Hepatoma) | IC50 | 3.32 µM | [12] |

| 3-substituted 1H-indazole (121) | IDO1 Enzyme | IC50 | 720 nM | [4] |

| 3-aminoindazole (Entrectinib) | ALK Enzyme | IC50 | 12 nM | [4] |

Note: The compounds listed are structurally related indazole derivatives, not specifically this compound derivatives, for which public data is limited.

Antimicrobial Activity

The indazole scaffold is also a promising framework for the development of novel antimicrobial agents.[1][13] Various derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[1] The mechanism of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase or lanosterol-14α-demethylase.[1]

Table 2: Representative Antimicrobial Activity of Indazole Derivatives

| Compound Class | Target Organism | Activity Metric | Value | Reference |

| 3-methyl-1H-indazole (66) | E. coli | Zone of Inhibition | 46 mm | [1] |

| 3-methyl-1H-indazole (66) | B. subtilis | Zone of Inhibition | 22 mm | [1] |

| 5-nitro-1H-indazole (76) | A. niger | Zone of Inhibition | 19.4 mm | [1] |

| 5-nitro-1H-indazole (76) | S. aureus | Zone of Inhibition | 17.4 mm | [1] |

| Benzo[g]indazole deriv. | S. aureus | MIC | 3.125 µg/mL | [1] |

| 4,5-dihydro-1H-indazole (67) | S. typhimurium | MIC50 | 3.85 mg/mL | [1] |

Note: The compounds listed are structurally related indazole derivatives. MIC = Minimum Inhibitory Concentration.

Enzyme Inhibition

Beyond kinases, indazole derivatives have been shown to inhibit a variety of other enzymes.[9] For instance, certain indazoles act as inhibitors of lactoperoxidase, an antimicrobial enzyme, and human serum paraoxonase 1, an antioxidant enzyme.[14] The specific substitution pattern on the indazole ring plays a crucial role in determining the inhibitory potency and selectivity.[4]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of the biological activities of novel chemical entities like this compound derivatives.

Synthesis of this compound

A common synthetic route involves the regioselective nitration of 6-bromo-1H-indazole.[15]

-

Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to concentrated sulfuric acid (10 mL). Stir until completely dissolved.[15]

-

Cooling: Cool the mixture to 0-5°C.[15]

-

Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL) dropwise, ensuring the internal temperature remains below 10°C.[15]

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin-Layer Chromatography (TLC).[15]

-

Workup: Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.[15]

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield this compound.[15]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][12]

-

Cell Seeding: Seed human cancer cells (e.g., K562, A549, Hep-G2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) dissolved in DMSO and diluted in cell culture medium. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.[12]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations: Pathways and Workflows

The following diagrams illustrate key signaling pathways potentially targeted by indazole derivatives and a general workflow for their biological evaluation.

Caption: The PI3K/AKT/mTOR signaling pathway, a key target for anticancer indazole derivatives.

Caption: A generalized experimental workflow for the discovery of bioactive indazole derivatives.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | MDPI [mdpi.com]

- 13. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. benchchem.com [benchchem.com]

The Indazole Nucleus: 6-Bromo-4-nitro-1H-indazole as a Privileged Scaffold for Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold has emerged as a cornerstone in the design of targeted kinase inhibitors, largely due to its structural resemblance to the purine core of ATP, which allows for competitive binding at the kinase active site.[1][2] Among the various substituted indazoles, 6-bromo-4-nitro-1H-indazole serves as a versatile and crucial starting material for the synthesis of a new generation of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and experimental evaluation of kinase inhibitors derived from this promising scaffold.

The Strategic Advantage of the this compound Scaffold

The strategic placement of the bromo and nitro functionalities on the indazole core provides a unique advantage for medicinal chemists. The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, enabling the exploration of the solvent-exposed regions of the ATP-binding pocket.[1] The nitro group at the 4-position, after reduction to an amine, can be functionalized to establish critical hydrogen bond interactions within the kinase active site, thereby enhancing both potency and selectivity.[1]

Synthesis and Derivatization

The journey from the starting material, this compound, to a potent kinase inhibitor involves a series of well-established synthetic transformations. A generalized workflow for the synthesis and derivatization of this scaffold is depicted below.

Caption: Generalized synthetic workflow for the derivatization of this compound.

Mechanism of Kinase Inhibition

The 1H-indazole core acts as a bioisostere of the purine ring of ATP, enabling it to competitively bind to the ATP-binding site of protein kinases.[1][2] The nitrogen atoms of the indazole ring serve as hydrogen bond donors and acceptors, forming key interactions with the hinge region of the kinase, a critical determinant of binding affinity.[1] By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways.

Key Kinase Targets and Signaling Pathways

Derivatives of this compound have demonstrated inhibitory activity against a range of clinically relevant kinases, including those involved in cancer cell proliferation, survival, and angiogenesis.

Polo-like Kinase 4 (PLK4)

PLK4 is a master regulator of centriole duplication, and its overexpression is observed in several cancers.[1][3] Inhibitors based on the 6-bromo-1H-indazole scaffold have shown potent activity against PLK4.[3][4]

References

The Synthesis of 6-Bromo-4-nitro-1H-indazole: A Technical Guide

An In-depth Review of its Discovery, Historical Synthesis, and Modern Methodologies for Researchers and Drug Development Professionals.

Abstract

6-Bromo-4-nitro-1H-indazole is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the discovery and history of its synthesis, alongside detailed experimental protocols for its preparation. Quantitative data from various synthetic approaches are summarized and compared to offer insights into the efficiency and practicality of each method. Furthermore, logical workflows for the primary synthetic routes are visualized using diagrams to facilitate a clear understanding of the experimental processes. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Discovery and History of Synthesis

The history of this compound is intrinsically linked to the broader development of indazole chemistry. The parent indazole ring was first synthesized in the 1880s, and the exploration of its substituted derivatives, particularly nitro-substituted indazoles, gained significant momentum in the early 20th century. Early pioneers in indazole synthesis laid the groundwork for preparing halogenated and nitrated indazoles through methods such as the cyclization of N-nitroso-o-toluidines.

While a singular "discovery" paper for this compound is not readily apparent in historical literature, its synthesis became feasible through the evolution of regioselective nitration techniques applied to brominated indazole precursors. The development of more refined and systematic approaches throughout the mid-20th century, including a notable 1976 patent that expanded access to a range of nitroindazoles, was pivotal. These advancements in synthetic methodology enabled the reliable preparation of specific isomers like this compound, paving the way for its use in medicinal chemistry and drug discovery.

Modern synthetic strategies predominantly rely on two main approaches: the regioselective nitration of 6-bromo-1H-indazole and the cyclization of a pre-nitrated and brominated phenyl precursor. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Synthetic Methodologies and Experimental Protocols

Two primary synthetic routes for the preparation of this compound are detailed below.

Route 1: Nitration of 6-Bromo-1H-indazole

This is a common and direct method that involves the electrophilic nitration of a commercially available or synthesized 6-bromo-1H-indazole precursor.

Experimental Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 4-bromo-2-fluorobenzaldehyde (4.69 g, 23 mmol) and hydrazine hydrate (30 mL, ~832 mmol).[1]

-

Heating: Stir the reaction mixture at 125°C for 3 hours.[1]

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature and then concentrate it under reduced pressure.

-

Quenching: Pour the concentrated residue into an ice-water mixture (100 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromo-1H-indazole. The product can be further purified by column chromatography.

Experimental Protocol:

-

Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to concentrated sulfuric acid (10 mL). Stir until complete dissolution is achieved.[1]

-

Cooling: Cool the mixture to 0-5°C.[1]

-

Addition of Nitrating Mixture: Slowly and dropwise, add a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL). It is crucial to maintain the internal temperature below 10°C during this addition.[1]

-

Reaction: Once the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

-

Workup: Carefully pour the reaction mixture onto crushed ice to precipitate the product.[1]

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral, and then dry it under a vacuum to obtain this compound.[1]

Route 2: Cyclization of a Substituted Aniline Precursor

This alternative pathway involves the formation of the indazole ring from a starting material that already contains the bromo and nitro substituents.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve the substituted 4-bromo-2-methyl-6-nitroaniline (1.0 equivalent) in glacial acetic acid.

-

Acylation: Add acetic anhydride (2.0 equivalents) to the solution.

-

Cyclization: Heat the mixture to 70-100°C and add sodium nitrite (1.25 equivalents) portion-wise while maintaining the temperature.

-

Reaction Monitoring: Stir the reaction mixture for a specified time until the reaction is complete, as monitored by TLC.

-

Workup: Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Isolation: Filter the precipitate, wash it with water, and purify by recrystallization or column chromatography to yield this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound and its precursor, 6-bromo-1H-indazole. Please note that yields can vary based on the specific reaction conditions and scale.

| Parameter | Synthesis of 6-Bromo-1H-indazole | Synthesis of this compound (from 6-Bromo-1H-indazole) |

| Starting Material | 4-Bromo-2-fluorobenzaldehyde | 6-Bromo-1H-indazole |

| Key Reagents | Hydrazine hydrate | Concentrated Sulfuric Acid, Concentrated Nitric Acid |

| Solvent | None (neat reaction) | Concentrated Sulfuric Acid |

| Reaction Temperature | 125°C | 0-5°C (addition), Room Temperature (reaction) |

| Reaction Time | 3 hours | 2-4 hours |

| Typical Yield | Not explicitly stated, but analogous reactions can have high yields. | Not explicitly stated, but nitration reactions can be high-yielding. |

| Purity Assessment | NMR, Mass Spectrometry, HPLC, TLC | NMR, Mass Spectrometry, HPLC, TLC |

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of this compound.

Caption: Workflow for the synthesis via nitration of 6-bromo-1H-indazole.

Caption: Workflow for the synthesis via cyclization of a substituted aniline.

References

A Technical Guide to 6-Bromo-4-nitro-1H-indazole: Commercial Availability, Synthetic Utility, and Role in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-4-nitro-1H-indazole, a key building block in medicinal chemistry. This document details its commercial availability from various suppliers, provides experimental protocols for its synthesis and derivatization, and explores its application in the development of potent kinase inhibitors by targeting crucial signaling pathways.

Commercial Availability and Suppliers

This compound (CAS No. 885518-46-7) is commercially available from a range of chemical suppliers. The following table summarizes the offerings from several key vendors, providing researchers with the necessary information to source this compound for their specific needs.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Catalog Number |

| Benchchem | This compound | 885518-46-7 | C₇H₄BrN₃O₂ | 242.03 | Inquire | Inquire |

| Sigma-Aldrich | This compound | 885518-46-7 | C₇H₄BrN₃O₂ | 242.03 | Inquire | MNO000105 |

| Abintio Biosciences | This compound | Inquire | Inquire | Inquire | Technical Grade, Reagent Grade | Inquire |

| CRO SPLENDID LAB | This compound | 885518-46-7 | C₇H₄BrN₃O₂ | 242.03 | Inquire | CSL-23986 |

| Zhejiang Haiqiang Chemical Co.,Ltd. | This compound | 885518-46-7 | C₇H₄BrN₃O₂ | 242.03 | Inquire | Inquire |

| ChemicalBook | This compound | 885518-46-7 | C₇H₄BrN₃O₂ | 242.03 | 99% | Inquire |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₄BrN₃O₂ |

| Molecular Weight | 242.03 g/mol |

| Physical State | Powder, solid |

| CAS Number | 885518-46-7 |

Experimental Protocols

Synthesis of this compound via Nitration of 6-Bromo-1H-indazole[1]

This protocol outlines the regioselective nitration of 6-bromo-1H-indazole to yield the target compound.

Materials:

-

6-bromo-1H-indazole

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to concentrated sulfuric acid (10 mL). Stir until completely dissolved.

-

Cool the mixture to 0-5°C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL) dropwise, maintaining the internal temperature below 10°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the precipitate thoroughly with water until the filtrate is neutral.

-

Dry the solid under vacuum to yield this compound.

N-Methylation of this compound[2]

This protocol describes the regioselective methylation of the N1 position of this compound.

Materials:

-

This compound

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodomethane (CH₃I)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0°C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0°C for 30 minutes.

-

Add iodomethane (1.5 equivalents) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole Derivatives[3][4]

This general protocol outlines the palladium-catalyzed cross-coupling of a 6-bromo-1H-indazole derivative with an arylboronic acid.

Materials:

-

N-(6-bromo-1H-indazol-4-yl)acetamide (or other 6-bromo-1H-indazole derivative)

-

Arylboronic acid (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

In a round-bottom flask, dissolve the 6-bromo-1H-indazole derivative (1 equivalent) and the arylboronic acid (1.5 equivalents) in the solvent mixture.

-

Add the base to the solution.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst to the reaction mixture under an inert atmosphere.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system.

Application in Kinase Inhibitor Development

The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to mimic the purine core of ATP. This compound serves as a versatile starting material for the synthesis of a diverse range of substituted indazoles that can be screened for inhibitory activity against various kinases. The bromo and nitro groups offer handles for a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships.

Derivatives of 6-bromo-1H-indazole have shown inhibitory activity against several key signaling pathways implicated in cancer and other diseases. These include the PI3K/AKT/mTOR, PLK4, and VEGFR signaling pathways.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a common feature in many human cancers.[1]

References

Methodological & Application

Synthesis of 6-Bromo-4-nitro-1H-indazole: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-bromo-4-nitro-1H-indazole from 6-bromo-1H-indazole. The protocol herein details the necessary reagents, reaction conditions, and purification methods for this synthetic transformation. This application note is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, providing a reproducible and efficient method for the preparation of this important chemical intermediate.

Introduction

Substituted indazoles are a prominent class of heterocyclic compounds that are of significant interest in the field of drug discovery due to their diverse pharmacological activities. Specifically, the introduction of a nitro group at the 4-position of the 6-bromo-1H-indazole scaffold provides a key intermediate for the synthesis of a variety of bioactive molecules. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the indazole ring and serves as a versatile handle for further chemical modifications, such as reduction to an amino group, enabling the construction of diverse molecular libraries for screening and lead optimization.

This application note outlines a robust and reliable protocol for the regioselective nitration of 6-bromo-1H-indazole. The procedure involves the use of a standard nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to achieve the desired product in a good yield.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value |

| Starting Material | 6-Bromo-1H-indazole |

| Product | This compound |

| Molecular Formula | C₇H₄BrN₃O₂ |

| Molecular Weight | 242.03 g/mol |

| Reaction Type | Electrophilic Aromatic Substitution (Nitration) |

| Typical Yield | 85% |

| Appearance | Yellow Solid |

Characterization Data

The structural identity and purity of the synthesized this compound can be confirmed by spectroscopic methods. The following tables provide the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data.

¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 14.10 | br s | 1H | NH |

| 8.61 | s | 1H | H-3 |

| 8.39 | d, J=1.2 Hz | 1H | H-5 |

| 8.16 | d, J=1.2 Hz | 1H | H-7 |

¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 141.2 | C-7a |

| 136.9 | C-3 |

| 135.8 | C-4 |

| 125.1 | C-5 |

| 121.8 | C-6 |

| 116.3 | C-7 |

| 113.4 | C-3a |

Experimental Protocol

Materials and Reagents:

-

6-Bromo-1H-indazole

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (Silica gel)

-

Standard laboratory glassware

Procedure:

-

Dissolution of Starting Material: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-bromo-1H-indazole (1.0 eq). Place the flask in an ice bath to cool.

-

Addition of Sulfuric Acid: Slowly and carefully add concentrated sulfuric acid (approximately 5 mL per gram of starting material) to the flask while stirring. Continue stirring in the ice bath until the 6-bromo-1H-indazole is completely dissolved.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be performed in an ice bath with caution.

-

Nitration Reaction: Cool the solution of 6-bromo-1H-indazole in sulfuric acid to 0-5 °C using an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the reaction flask via a dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A yellow precipitate of this compound will form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product as a yellow solid.

Visualizations

Chemical Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

Caption: Logical flow of the key steps in the nitration of 6-bromo-1H-indazole.

Experimental procedure for the reduction of the nitro group in 6-Bromo-4-nitro-1H-indazole

Application Notes and Protocols for the Reduction of 6-Bromo-4-nitro-1H-indazole

Introduction

The reduction of the nitro group in this compound to form 6-bromo-1H-indazol-4-amine is a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The presence of both a reducible nitro group and a potentially labile bromo substituent on the aromatic ring necessitates the selection of a reduction method with high chemoselectivity to avoid dehalogenation. This document outlines detailed experimental procedures for this reduction, comparing common and effective methods. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development.

Challenges and Solutions

A primary challenge in the reduction of halogenated nitroaromatics is the potential for hydrodehalogenation, particularly when using catalytic hydrogenation with palladium on carbon (Pd/C).[1] To circumvent this, alternative reagents and catalysts are recommended. Methods such as reduction with tin(II) chloride, iron in the presence of an acid or ammonium chloride, and sodium dithionite are generally well-tolerated by aryl halides.[1] For catalytic hydrogenation, Raney Nickel or sulfided platinum on carbon are preferred catalysts to minimize the loss of the bromine atom.[1][2]

Comparison of Reduction Methods

The following table summarizes various methods for the reduction of the nitro group in this compound, highlighting their key features for easy comparison.

| Method | Reducing Agent(s) | Solvent(s) | Typical Reaction Conditions | Advantages | Disadvantages |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O, HCl | Ethanol | 60-70°C, 2-3 hours | High chemoselectivity for the nitro group, minimal dehalogenation.[1][2][3][4] | Formation of tin salts can complicate product isolation and purification.[5] |

| Iron Reduction | Fe powder, NH₄Cl | Methanol/Water or Ethanol/Water | Reflux | Inexpensive, readily available reagents, and generally good functional group tolerance.[6][7][8] | Can require a large excess of iron, and filtration of fine iron particles can be difficult. |

| Sodium Dithionite Reduction | Na₂S₂O₄ | Aqueous/Organic Biphasic System | Room Temp to Mild Heating | Mild, metal-free alternative with good chemoselectivity.[9][10][11] | Can have solubility issues; the reagent is unstable and can decompose.[10] |

| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol or Methanol | Room Temp, H₂ atmosphere | Clean reaction with water as the only byproduct, high yields.[2] | Requires specialized hydrogenation equipment; catalyst can be pyrophoric.[4] |

Experimental Protocols

Protocol 1: Reduction using Tin(II) Chloride Dihydrate

This protocol is a well-established method for the reduction of this compound.[4]

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution or Sodium Hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and tin(II) chloride dihydrate (5.0 eq) in ethanol.[4]

-

Acidification: To the stirred suspension, slowly add concentrated hydrochloric acid.[4]

-

Heating: Heat the reaction mixture to 60-70°C.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).[4]

-

Work-up:

-

Cool the reaction mixture in an ice bath.[4]

-

Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution or saturated sodium bicarbonate solution until the pH is basic (>8).[4] Be cautious as this is an exothermic process.

-

The resulting mixture may contain a significant amount of tin salts precipitate.

-

-

Extraction:

-

Extract the product from the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).[4]

-

Combine the organic layers.

-

-

Washing and Drying:

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

-

-

Concentration and Purification:

Protocol 2: Reduction using Iron and Ammonium Chloride

This method is a classic, cost-effective, and robust procedure for nitro group reduction.[6][8]

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium Chloride (NH₄Cl)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Water

-

Ethyl Acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

-

Celite®

-

Saturated Sodium Carbonate (Na₂CO₃) solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the this compound (1.0 eq) in a mixture of methanol (or ethanol) and water (e.g., 4:1 v/v).[6]

-

Addition of Reagents: Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the solution.[6]

-

Heating: Heat the mixture to reflux and monitor the reaction by TLC.[6]

-

Work-up:

-

Concentration and Extraction:

-

Washing, Drying, and Purification:

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the reduction of this compound.

Caption: General experimental workflow for the synthesis of 6-bromo-1H-indazol-4-amine.

Logical Relationship of Methods

This diagram shows the relationship between the starting material, the desired product, and the various applicable reduction methods.

Caption: Various methods for the reduction of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 4. benchchem.com [benchchem.com]

- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 6. tandfonline.com [tandfonline.com]

- 7. reddit.com [reddit.com]

- 8. sciencemadness.org [sciencemadness.org]

- 9. benchchem.com [benchchem.com]

- 10. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]

- 11. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

N-methylation of 6-bromo-4-nitro-1H-indazole reaction conditions

Application Note: N-methylation of 6-bromo-4-nitro-1H-indazole

Introduction

Indazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The N-methylation of the indazole core is a critical step in the synthesis of many pharmaceutical intermediates and active ingredients. Specifically, the regioselective methylation of this compound is a key transformation in the preparation of precursors for kinase inhibitors used in therapeutic research. This document provides a detailed protocol for the N-methylation of this compound, focusing on a common and effective method that yields the thermodynamically more stable N1-isomer.[1] The procedure outlined is based on established methodologies utilizing sodium hydride as a base and iodomethane as the methylating agent in an anhydrous solvent.

Reaction Conditions Summary

The following table summarizes the key reagents, stoichiometry, and conditions for the N-methylation of this compound. The conditions are optimized to favor the formation of the N1-methylated product.

| Parameter | Value | Notes |

| Starting Material | This compound | 1.0 equivalent |

| Base | Sodium Hydride (NaH), 60% in oil | 1.2 equivalents |

| Methylating Agent | Iodomethane (CH₃I) | 1.5 equivalents |

| Solvent | Anhydrous Tetrahydrofuran (THF) | --- |

| Temperature | 0 °C to Room Temperature | Initial deprotonation at 0 °C, followed by warming. |

| Reaction Time | 12 - 16 hours | Reaction progress should be monitored by TLC. |

Detailed Experimental Protocol

This protocol describes the N-methylation of this compound to yield 6-bromo-1-methyl-4-nitro-1H-indazole.

Materials:

-

This compound (C₇H₄BrN₃O₂)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodomethane (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Ice bath

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

-

Add anhydrous THF to the flask to create a suspension.

-

Cool the suspension to 0 °C using an ice bath.

-

-

Addition of Indazole:

-

In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Add this solution dropwise to the stirred NaH suspension at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

-

-

Methylation:

-

Add iodomethane (1.5 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition of iodomethane, remove the ice bath and allow the reaction to slowly warm to room temperature.

-

Stir the mixture for 12-16 hours at room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

-

-

Work-up:

-

Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

Visualized Workflow and Pathways

The following diagrams illustrate the experimental workflow for the N-methylation reaction and the general signaling pathways where such molecules may be relevant.

References

Application Notes and Protocols for the Synthesis of 6-bromo-1H-indazol-4-amine

For Researchers, Scientists, and Drug Development Professionals